molecular formula C16H27NO B2576995 N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide CAS No. 536997-56-5

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2576995
CAS No.: 536997-56-5
M. Wt: 249.398
InChI Key: BCSXBYINRXFTCG-UHFFFAOYSA-N
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Description

1H NMR :

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Adamantane bridgehead (1-CH₂) 1.5–2.0 Singlet
Adamantane bridging CH₂ 1.7–2.2 Multiplet
Amide NH 6.5–7.0 Broad singlet
Tert-butyl (C(CH₃)₃) 1.2–1.4 Singlet

IR :

Functional Group Absorption (cm⁻¹)
Amide N–H stretch 3300–3500
Amide C=O stretch 1650–1700
Adamantane C–H 2850–2960

Mass Spectrometry :

Fragment m/z
[M+H]⁺ 250.2
[M–CH₃]⁺ 235.2
Adamantane core 136.1

Key Observations :

  • The amide proton (NH) in IR and NMR serves as a diagnostic marker for hydrogen-bonding interactions.
  • Fragmentation patterns in MS often involve cleavage at the amide bond, yielding adamantane and 2,2-dimethylpropanamide fragments.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-15(2,3)14(18)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSXBYINRXFTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide typically involves the reaction of adamantan-1-ylmethylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the adamantane ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment
N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide has been investigated for its anticancer properties. Research indicates that derivatives of adamantane exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with adamantane moieties can inhibit the proliferation of human cancer cells such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) . Specifically, certain derivatives have demonstrated IC50 values indicating potent anti-proliferative effects, with mechanisms involving apoptosis through caspase activation pathways .

Antiviral and Antimicrobial Activities
Adamantane derivatives, including this compound, have also been noted for their antiviral properties. They are effective against viral infections such as influenza . Furthermore, these compounds exhibit antimicrobial activities against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of adamantane derivatives. The compound has been shown to inhibit inflammatory pathways, suggesting its potential use in treating inflammatory diseases . This is particularly relevant in the context of conditions such as arthritis and other chronic inflammatory disorders.

Central Nervous System Applications
There is emerging evidence that adamantane derivatives may have neuroprotective effects. Certain studies indicate that these compounds could be beneficial in treating cognitive disorders by enhancing cognitive function and providing neuroprotection against neurodegenerative diseases like Alzheimer's .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of adamantane derivatives with appropriate amines or carboxylic acids under controlled conditions. The structural analysis often employs techniques such as X-ray crystallography to confirm the compound's configuration and purity .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl derivatives revealed that specific modifications could enhance cytotoxicity against HepG2 cells. The most effective compound showed an IC50 value of 10.56 μM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antiviral Efficacy
In another study focusing on antiviral activity, researchers synthesized various adamantane derivatives and evaluated their effectiveness against influenza viruses. Results indicated that modifications to the adamantane core significantly impacted antiviral potency .

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.

Uniqueness

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide is unique due to its specific structural configuration, which combines the adamantane moiety with a 2,2-dimethylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an adamantane moiety, which is known for its unique three-dimensional structure that enhances lipophilicity and stability in biological systems. The molecular formula can be represented as follows:

  • Chemical Formula : C14_{14}H23_{23}N
  • Molecular Weight : 219.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with an adamantane structure can inhibit certain enzymes, potentially affecting metabolic pathways related to cancer and inflammation .
  • Receptor Modulation : The compound may act on specific receptors involved in neurotransmission and immune response, similar to other adamantane derivatives .
  • Cell Membrane Interaction : The lipophilic nature of the adamantane scaffold allows it to integrate into cell membranes, influencing membrane fluidity and potentially altering cellular signaling pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of adamantane derivatives. For instance:

  • Case Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells . The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Research has also suggested that compounds with the adamantane structure may offer neuroprotective benefits:

  • Mechanism : By modulating neurotransmitter systems, these compounds could potentially protect against neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

  • Research Findings : Studies indicate that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions .

Data Summary

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against neurodegeneration
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions, leveraging adamantane derivatives and activated carboxylic acids. For example, general procedures (e.g., Procedure A in ) use bromo- or chloro-substituted intermediates, with yields ranging from 11% to 51% depending on solvent choice, temperature, and catalyst . Optimizing stoichiometry (e.g., 1:1 molar ratio of adamantane-amine to acylating agent) and using polar aprotic solvents like DMF can improve efficiency. Reductive amination (e.g., sodium triacetoxyborohydride in dichloromethane) is another viable route for adamantane-containing amines .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm adamantane backbone integrity (e.g., δ 1.6–2.1 ppm for adamantane protons) and amide linkage (δ 6.5–8.5 ppm for NH in DMSO-d6) .
  • HRMS (ESI) : For exact mass verification (e.g., m/z 304.2145 for C₁₇H₂₅NO₂) .
  • FTIR : To validate carbonyl stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Elemental Analysis : To ensure >99% purity, as per USP standards for related acetamides .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for adamantane-containing amides?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility) versus static crystal structures. Cross-validation strategies include:

  • Single-Crystal XRD : To resolve spatial arrangements (e.g., bond angles and torsional strains in adamantane cages) .
  • Variable-Temperature NMR : To detect rotational barriers in amide bonds .
  • DFT Calculations : Compare computed vs. experimental NMR/IR spectra to identify conformational preferences .

Q. What strategies improve enantiomeric purity during the synthesis of chiral adamantane derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective reductive amination with chiral ligands (e.g., BINAP) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB, as demonstrated for N-methyladamantan-2-amine derivatives .
  • Kinetic Resolution : Leverage differential reaction rates of enantiomers with chiral acylating agents .

Q. How should stability studies be designed to assess This compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC .
  • Forced Degradation : Use acidic/basic hydrolysis (0.1M HCl/NaOH at 60°C) to identify labile functional groups (e.g., amide bond cleavage) .
  • LC-MS/MS : Characterize degradation products and propose degradation pathways .

Q. What computational methods predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian09 at the B3LYP/6-31G* level .
  • Molecular Docking : Screen against targets like NMDA receptors (adamantane derivatives show CNS activity) using AutoDock Vina .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability data from PubChem .

Data Contradiction Analysis

  • Yield Variability in Synthesis : reports yields as low as 11% for similar compounds, attributed to steric hindrance from the adamantane core. To mitigate this, microwave-assisted synthesis or flow chemistry can enhance reaction efficiency .
  • Crystallographic vs. Solution-State Data : XRD structures (e.g., ) may show planar amide bonds, while NMR reveals dynamic puckering. Use NOESY or ROESY to study spatial proximity in solution .

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